

GS-6201 (Lenacapavir): A Technical Overview in the Context of Viral Research

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Compound of Interest		
Compound Name:	GS-6201	
Cat. No.:	B8050387	Get Quote

Initial Search for "GS-6201" in Asthma Research Yields No Direct Findings

An extensive review of publicly available scientific literature and clinical trial data reveals no direct evidence of **GS-6201**, also known as Lenacapavir, being investigated for the treatment of asthma. The research and development of this compound have been exclusively focused on its potent antiviral activity, specifically as a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid. This document, therefore, provides a detailed technical guide on the core pharmacology, mechanism of action, and clinical data of **GS-6201** (Lenacapavir) within its established field of study: HIV-1 infection.

Core Compound Profile

Compound Name	GS-6201 (Lenacapavir)
Drug Class	HIV-1 Capsid Inhibitor
Approved Indication	Treatment of multi-drug resistant HIV-1 infection in heavily treatment-experienced adults.[1]
Investigational Use	HIV-1 pre-exposure prophylaxis (PrEP).[2][3]
Administration	Oral and long-acting subcutaneous injection.[2]

Mechanism of Action in HIV-1



Lenacapavir is a novel, multi-stage inhibitor of the HIV-1 life cycle, distinguishing it from many other antiretroviral agents that target a single viral enzyme.[3][4] Its primary target is the viral capsid, a protein shell that is crucial for several steps of viral replication.

The mechanism of action can be summarized as follows:

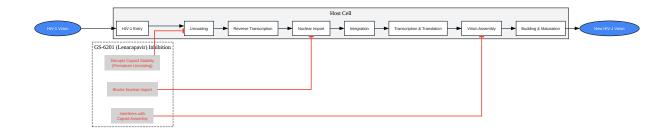
- Capsid Disruption: Lenacapavir binds to the interface between capsid protein (p24) subunits.
 [5] This binding has a dual effect: it can cause premature uncoating (breakdown) of the capsid in the host cell cytoplasm, exposing the viral genetic material to host cell defenses before it can be integrated into the host genome.
 [6] Conversely, it can also lead to the formation of overly stable or malformed capsids during the assembly of new virus particles.
 [4][5]
- Nuclear Import Inhibition: The HIV-1 capsid plays an active role in the transport of the viral
 pre-integration complex into the host cell nucleus. Lenacapavir's interaction with the capsid
 interferes with the binding of host nuclear import factors, such as cleavage and
 polyadenylation specificity factor 6 (CPSF6), thereby preventing the viral DNA from reaching
 the host genome.[5]
- Inhibition of Virus Assembly and Release: By interfering with the proper assembly of capsid proteins, Lenacapavir disrupts the formation of new, infectious virions, reducing the production of viable virus particles.[4]

This multi-stage inhibition at critical points in the viral life cycle contributes to its high potency and a high barrier to resistance.[3][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key stages of the HIV-1 life cycle that are disrupted by **GS-6201** (Lenacapavir).





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Caption: Mechanism of Action of GS-6201 in the HIV-1 Lifecycle.

Clinical Trial Data for HIV-1

The following table summarizes key quantitative data from clinical trials of Lenacapavir for HIV-1 treatment and prevention.

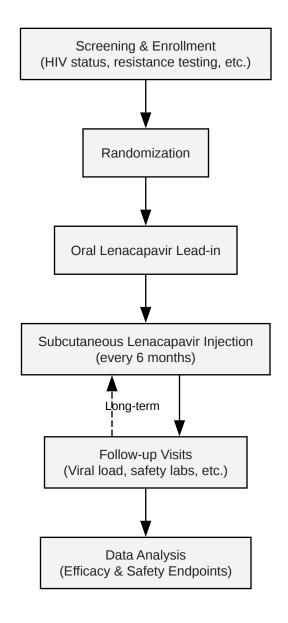


Trial Identifier	Population	Intervention	Key Efficacy Results	Key Safety/Tolerabili ty Findings
PURPOSE 1 (NCT04994509)	Cisgender women at risk of HIV-1 infection	Twice-yearly subcutaneous Lenacapavir	Zero infections in the Lenacapavir group, demonstrating 100% efficacy.[3]	Generally well- tolerated. Full safety data analysis is ongoing.
PURPOSE 2 (NCT04925752)	Cisgender men and gender- diverse people at risk of HIV-1 infection	Twice-yearly subcutaneous Lenacapavir	99.9% of participants in the Lenacapavir group did not acquire HIV infection, representing a 96% risk reduction.[3]	Generally well- tolerated. Full safety data analysis is ongoing.
CAPELLA (NCT04150068)	Heavily treatment- experienced adults with multi- drug resistant HIV-1	Lenacapavir in combination with an optimized background regimen	At week 52, 83% of participants achieved an undetectable viral load (HIV-1 RNA <50 copies/mL).	The most common adverse reaction was injection site reactions (65%). Nausea was also reported (4%).[1]

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of Lenacapavir are registered and available on clinical trial databases. A generalized workflow for a clinical trial investigating a long-acting injectable antiretroviral like Lenacapavir is depicted below.





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